Alfaxalone Therapeutic Index in Rat Model: A 6-Fold Higher Safety Margin vs. Propofol
In a standardized rat model, the therapeutic index (LD50/ED50) of alfaxalone formulated in sulfobutyl-ether-β-cyclodextrin (PHAX) is substantially higher than that of propofol. The ED50 for loss of righting reflex was 2.8 mg/kg for alfaxalone (PHAX) versus 4.6 mg/kg for propofol, while the LD50 exceeded 84 mg/kg for PHAX compared to 27.7 mg/kg for propofol [1]. This translates to a >30-fold safety margin for the modern alfaxalone formulation compared to a ~6-fold margin for propofol.
| Evidence Dimension | Therapeutic Index (LD50 / ED50 for Loss of Righting Reflex) |
|---|---|
| Target Compound Data | ED50: 2.8 mg/kg; LD50: >84 mg/kg (PHAX formulation) |
| Comparator Or Baseline | Propofol: ED50: 4.6 mg/kg; LD50: 27.7 mg/kg |
| Quantified Difference | Therapeutic index: PHAX >30 vs. Propofol ~6 (Approx. 5-6 fold higher safety margin) |
| Conditions | Male Wistar rats (180-220g); IV bolus injection; probit analysis |
Why This Matters
A higher therapeutic index provides a quantifiably wider margin of safety against lethal overdose, a critical factor in both veterinary and potential human clinical procurement for high-risk patients.
- [1] Goodchild, C. S., Serrao, J. M., Kolosov, A., & Boyd, B. J. (2015). Alphaxalone Reformulated: A Water-Soluble Intravenous Anesthetic Preparation in Sulfobutyl-Ether-β-Cyclodextrin. Anesthesia & Analgesia, 120(5), 1025–1031. View Source
